Compound Description: This compound is a synthetic intermediate containing a nitrogen-containing heterocycle and a borate ester group. It serves as a building block in organic synthesis, particularly in reactions like the Suzuki reaction. []
Relevance: This compound shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: This compound is a boric acid ester intermediate with a benzene ring. It's also used as a building block in organic synthesis. []
Relevance: While not directly containing a pyrrolidine ring, this compound's use as a synthetic intermediate in similar reactions to 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suggests potential synthetic routes for creating compounds related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: This compound is another boric acid ester intermediate containing both a benzene ring and a pyrrolidine ring directly attached to the carbonyl group. []
Relevance: This compound's structure, particularly the pyrrolidine ring directly linked to a carbonyl group, makes it structurally similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: 4-MPHP is a cathinone derivative classified as a new psychoactive substance (NPS). []
Relevance: The presence of the pyrrolidine ring attached to the alkyl chain in 4-MPHP is a structural feature shared with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: α-PiHP is another cathinone derivative identified as a new psychoactive substance (NPS). []
Relevance: Similar to 4-MPHP, α-PiHP also contains a pyrrolidine ring attached to the alkyl chain, linking it structurally to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under investigation as a potential therapeutic for diabetes. [, ]
Relevance: The core structure of LC15-0133 features a pyrrolidine ring, highlighting the prevalence of this structural motif in various pharmacologically active compounds, including 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. [, ]
Compound Description: This compound exhibits a pyrrolidine ring directly connected to a carbonyl group, with a hydroxyl and methoxy group on the phenyl ring. []
Relevance: The pyrrolidine-carbonyl structure is also present in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: PBQ is a ratiometric fluorescent probe that functions based on excited-state intramolecular proton transfer (ESIPT). []
Relevance: PBQ shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, demonstrating the versatility of this structural motif in different chemical applications. []
Compound Description: This compound contains two pyrrolidine rings attached to a cyclobutene ring. []
Relevance: Although structurally distinct from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, the presence of multiple pyrrolidine rings suggests potential synthetic strategies and modifications applicable to the target compound. []
Compound Description: This group of compounds shows anti-arrhythmic, hypotensive, and α-adrenolytic activity. The presence of the piperazine ring and a hydroxy group in the propyl chain are important for their activity. [, ]
Relevance: The pyrrolidin-2-one ring structure in these compounds is similar to the pyrrolidine ring present in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, suggesting possible bioisosteric replacements or modifications. [, ]
Compound Description: This compound acts as a potent and selective FLT3 inhibitor with potential in treating FLT3-ITD-positive acute myeloid leukemia (AML). []
Relevance: It shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, highlighting this ring's presence in compounds targeting diverse therapeutic areas. []
Compound Description: This family of compounds acts as a sodium channel blocker and possesses anticonvulsant activity. []
Relevance: This compound shares the pyrrolidine ring and its connection to a carbonyl group with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, indicating a possible scaffold for exploring similar biological activity. []
Compound Description: This compound is a PET imaging agent for monoacylglycerol lipase (MAGL), playing a crucial role in endocannabinoid and inflammatory signaling. []
Relevance: The presence of the pyrrolidine ring in [18F]T-401, though in a different chemical environment compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases the adaptability of this structure in developing imaging agents. []
Compound Description: These are hydroxamate-based compounds structurally similar to suberoylanilide hydroxamic acid (SAHA), a histone deacetylase (HDAC) inhibitor used in treating cutaneous T-cell lymphoma. []
Relevance: Compound 15 specifically shares the pyrrolidin-1-yl ethoxy motif with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This similarity, despite differences in the core structure, highlights how variations of specific motifs can be found across compounds with diverse activities. []
Compound Description: SAR439859 is a potent and selective estrogen receptor degrader (SERD) developed for treating estrogen receptor-positive breast cancer. []
Relevance: This compound, despite its complex structure, contains a pyrrolidine ring like 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, further demonstrating the prevalence of this moiety in drug discovery. []
Compound Description: ISQ-1 is an isoquinolinone derivative that acts as a potent and selective blocker of the IKur current, a target for atrial fibrillation treatment. []
Relevance: While lacking a pyrrolidine ring, its use as an atrial fibrillation treatment alongside compounds like TAEA (a triarylethanolamine) highlights potential alternative approaches to target similar biological pathways that might be relevant to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: TAEA is a triarylethanolamine that, like ISQ-1, blocks the IKur current and is investigated for its atrial fibrillation treatment potential. []
Relevance: TAEA possesses a pyrrolidine ring directly attached to an ethanol group, making it structurally similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: This compound represents a potent and selective I(Kur) inhibitor discovered through structure-activity relationship studies of dihydropyrazolopyrimidines. It exhibits an acceptable PK profile in preclinical species. []
Relevance: The compound shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone and further emphasizes the role of this moiety in developing selective ion channel inhibitors. []
Compound Description: This complex structure incorporates a pyrrolidine ring within its framework. []
Relevance: This compound, despite its vastly different overall structure from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases how the pyrrolidine ring can be incorporated into more complex molecular architectures. []
(3S)-3-(1H-benzotriazol-1-yl)- and (3S)-3-benzenesulfonyl-2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2,3-dihydro-1H-isoindol-1-ones
Compound Description: These diastereochemically pure isoindolinones were synthesized by nucleophilic addition reactions and their structures confirmed by X-ray analysis. []
Relevance: They both contain a pyrrolidine ring, highlighting the significance of this structure in constructing chiral molecules, potentially relevant for future modifications or studies of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: L1 is a macrocyclic ligand designed to impose tetrahedral coordination and readily encapsulates zinc(II) to form a tetrahedral complex. []
Relevance: While this compound doesn't directly contain a pyrrolidine ring, its use in synthesizing metal complexes with specific geometries demonstrates the potential for modifying and incorporating related structures, such as pyrrolidine, into ligands for various applications. []
Compound Description: L2, similar to L1, is a macrocyclic ligand designed to enforce tetrahedral coordination. This ligand directly incorporates a pyrrolidine ring into its structure. []
Relevance: This compound showcases the successful incorporation of a pyrrolidine ring into a macrocyclic framework, indicating potential strategies for designing similar systems incorporating the pyrrolidine moiety found in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: This set of compounds, with various alkoxy substitutions, represents a novel class of tricyclic heterocycles built on the [, , ]triazolo[5,1-f]purine scaffold. []
Relevance: The inclusion of a pyrrolidine ring in these tricyclic systems highlights the prevalence of this structural motif in diverse heterocyclic compounds, potentially offering insights into modifying or expanding the chemical space around 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: In this molecule, the cyclobutane ring adopts a puckered conformation, and the pyrrolidine ring exists in an envelope conformation. []
Relevance: The presence of the pyrrolidine ring connected to the ethanone moiety directly correlates with the structure of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, suggesting possible bioisosteric replacements or modifications. []
Compound Description: This compound contains a pyrrolidine ring attached to a central carbon atom, which is further connected to a hydroxynaphthalene and a benzonitrile group. []
Relevance: The presence of the pyrrolidine ring as a substituent in this compound highlights the structural similarity to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone where the pyrrolidine is also a substituent. []
Compound Description: This compound showcases a pyrrolidine ring linked to a buta-1,3-dienyl group, which is further connected to a dihydrofuran ring system. []
Relevance: This compound, with its pyrrolidine ring incorporated into a conjugated system, highlights a different chemical environment for the pyrrolidine ring compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This difference can inspire exploration into incorporating the target compound into similar conjugated systems. []
Compound Description: This molecule contains a pyrrolidine ring attached to a hexa-1,3,5-trienyl chain, connected to a dihydrofuran ring system. []
Relevance: Similar to compound 30, this molecule incorporates the pyrrolidine ring into an extended conjugated system, presenting another example of a distinct chemical environment for the pyrrolidine ring compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: This compound is a nonpeptidic αvβ6 integrin inhibitor explored for potential inhaled treatment of idiopathic pulmonary fibrosis. It exhibits high affinity and selectivity for the αvβ6 integrin with a long dissociation half-life. []
Relevance: The pyrrolidine ring's presence in this compound, similar to its presence in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, indicates its potential utility in designing inhibitors targeting specific protein-protein interactions. []
Compound Description: This compound resulted from a re-investigation of a previously reported macrocyclic ether synthesized via a Mitsunobu reaction. []
Relevance: This compound exemplifies a simpler structure containing a pyrrolidine ring compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This comparison might be valuable for understanding the core pharmacophore or essential structural elements for biological activity in related compounds. []
Compound Description: These are two new series of quinoline derivatives synthesized via the Buchwald-Hartwig amination reaction. These compounds showed strong interactions with ct-DNA, potentially attributed to π-stacking and/or hydrogen bonding. []
Relevance: While not directly containing a pyrrolidine ring, the morpholine substituent in these compounds can be considered a close structural analogue to the pyrrolidine ring in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This similarity suggests potential bioisosteric replacements or exploring the impact of morpholine substitution on the target compound's activity. []
Compound Description: These derivatives were designed as potent and selective histamine-3 receptor antagonists. One specific compound (39) exhibited favorable properties for further development. []
Relevance: These compounds, derived from earlier benzimidazole 1,3'-bipyrrolidine benzamides, highlight the importance of the pyrrolidine ring for activity at the histamine-3 receptor. This finding can guide explorations of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone's potential interactions with this receptor. []
Compound Description: This compound served as a lead structure in developing subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as potential PET imaging probes. []
Relevance: This compound shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone and underscores the versatility of this scaffold in designing both potent inhibitors and imaging agents. []
Compound Description: This compound represents a highly selective PDE10A inhibitor with potential for treating psychosis, discovered by leveraging structural similarities to PDE5 inhibitors. []
Relevance: The compound's structure highlights the pyrrolidine ring as a crucial element in achieving both potency and selectivity for PDE10A. This information could guide further investigations into the structure-activity relationship of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, especially concerning its potential interactions with PDE10A or related enzymes. []
Compound Description: This compound is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor with potential for schizophrenia treatment. []
Relevance: This compound shares a structural motif with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, where both compounds possess a substituted pyrrolidine directly linked to a pyrimidine ring. This commonality might offer insights into potential bioisosteric replacements or modifications to explore the target compound's activity profile. []
Compound Description: OST-4077 is an orally active cathepsin K inhibitor that has shown efficacy in inhibiting osteoclast activity in vitro and bone loss in ovariectomized rats. []
Relevance: The presence of the pyrrolidine ring in OST-4077 underscores the prevalence of this structural motif in designing enzyme inhibitors. Though the overall structure differs significantly from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, the shared pyrrolidine ring warrants further investigation into potential similarities in their biological targets or mechanisms of action. []
Compound Description: This compound, investigated for its potential in treating pain, cancer, inflammation, and certain infectious diseases, features two distinct pyrrolidine rings in its structure. []
Relevance: The presence of two pyrrolidine rings, despite a different core structure compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, highlights the potential for introducing additional pyrrolidine moieties to modify the target compound's properties or explore novel biological activities. []
Compound Description: This compound is an intermediate in the synthesis of {(2S',4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone, a compound with potential therapeutic applications. []
Relevance: The presence of the pyrrolidine ring in this intermediate highlights its utility as a building block in synthesizing more complex molecules, some of which might be structurally related or share pharmacological properties with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
Compound Description: V-PYRRO/NO is a liver-selective nitric oxide (NO)-donating prodrug. It has shown protective effects against various hepatotoxic insults, including D-galactosamine/lipopolysaccharide (GlaN/LPS) and cadmium-induced liver injury. [, ]
Relevance: This compound, while structurally distinct from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases how a simple pyrrolidine ring can be incorporated into a molecule with potent pharmacological activity. [, ]
Compound Description: SL651498 is a functionally selective GABAA receptor ligand. It acts as a full agonist at GABAA receptors containing α2 and α3 subunits and a partial agonist at receptors with α1 and α5 subunits. It demonstrates anxiolytic-like and muscle relaxant effects with minimal ataxia in preclinical studies. []
Relevance: This compound, despite its different core structure compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases the potential of incorporating a pyrrolidine ring into a molecule with specific pharmacological activities, particularly those related to the central nervous system. []
Compound Description: PSNCBAM-1 functions as an allosteric modulator of the cannabinoid CB1 receptor. Modifications to its structure, particularly at the 2-aminopyridine and 4-chlorophenyl positions, have been explored to understand its structure-activity relationship. []
Relevance: This compound contains a pyrrolidine ring as part of its structure and acts on the endocannabinoid system, similar to compound 17. This connection suggests a potential area of study for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone to evaluate its potential interaction with the endocannabinoid system. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.